molecular formula C15H11Cl2NO4S B2824434 2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1281688-95-6

2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid

Cat. No. B2824434
M. Wt: 372.22
InChI Key: JKKDYJVTTUXDNL-UHFFFAOYSA-N
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Description

The compound is a benzoic acid derivative with a sulfonylamino group and a 4-chlorophenyl ethenyl group attached. Benzoic acid derivatives are commonly used in organic synthesis and can have various applications depending on their functional groups .


Molecular Structure Analysis

The molecular structure would be based on the benzoic acid backbone, with the sulfonylamino group likely providing significant polarity and potential for hydrogen bonding. The ethenyl group could provide some degree of conformational rigidity .


Chemical Reactions Analysis

As a benzoic acid derivative, this compound would likely undergo reactions typical of carboxylic acids, such as esterification. The sulfonylamino group might also be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it acidic, and the sulfonylamino group could enhance its water solubility .

Scientific Research Applications

Synthesis and Polymer Applications

  • Polymer Derivatives for Proton Exchange Membranes : High molecular weight poly(2,5-benzophenone) derivatives, synthesized through nickel-catalyzed coupling polymerization, show promise for use in proton exchange membranes. These polymers, upon sulfonation, demonstrate significant proton conductivity, indicating potential applications in fuel cell technology (Ghassemi & McGrath, 2004).

Environmental Degradation and Treatment

  • Degradation of Benzophenone Derivatives : The study on the transformation mechanism of benzophenone-4 in chlorination disinfection processes reveals insights into environmental pathways and degradation products, which can guide water treatment and pollution mitigation strategies (Xiao et al., 2013).

Biochemical Research and Development

  • Sulfonylureas and Benzoic Acid Derivatives in Hypoglycemic Activity : Research into [(acylamino)ethyl]benzoic acids demonstrates the hypoglycemic activity linked to binding at insulin-releasing receptor sites, offering insights into diabetes treatment options (Brown & Foubister, 1984).

Antimicrobial Applications

  • Antimicrobial Activity of Thioureides : Thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid show selective and effective antimicrobial properties against various microbial strains, highlighting their potential as antimicrobial agents, especially for multidrug-resistant infections (Limban et al., 2008).

Analytical and Detection Tools

  • Fluorescent Molecular Probes : The synthesis and spectral properties of fluorescent solvatochromic dyes derived from 2,5-diphenyloxazoles, including those with sulfonyl groups, offer a basis for developing ultrasensitive fluorescent probes for biological studies (Diwu et al., 1997).

Safety And Hazards

The safety and hazards would depend on the specific properties of the compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound, such as its use in organic synthesis or potential biological activity .

properties

IUPAC Name

2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4S/c16-11-3-1-10(2-4-11)7-8-23(21,22)18-12-5-6-14(17)13(9-12)15(19)20/h1-9,18H,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKDYJVTTUXDNL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[2-(4-chlorophenyl)ethenesulfonamido]benzoic acid

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